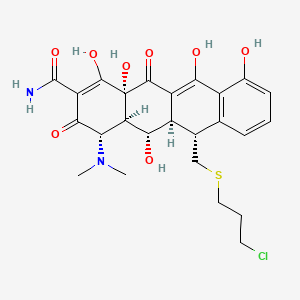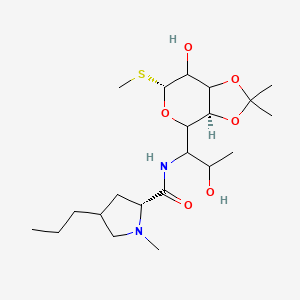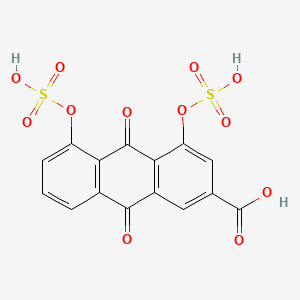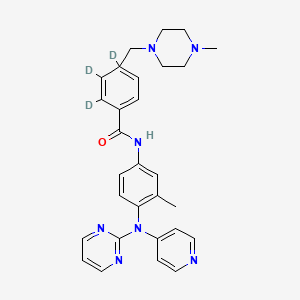
Buphedron (Hydrochlorid)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- Buphedron, auch bekannt als α-Methylamino-Butyrophenon (MABP), gehört zu den chemischen Klassen der Phenethylamine und Cathinone. Es wurde erstmals 1928 synthetisiert .
- Strukturell ist Buphedron ein β-Keton und ist verwandt mit natürlich vorkommenden Verbindungen wie Cathinon und Cathin. Es weist auch Ähnlichkeiten mit Methamphetamin auf, wobei es sich durch den β-Keton-Substituenten und eine Ethylgruppe unterscheidet, die die Methylgruppe an der α-Position relativ zum Amin ersetzt.
- Aufgrund seiner Instabilität als freie Base wird Buphedron üblicherweise als verschiedene Salze verkauft, wobei Hydrochlorid die am weitesten verbreitete Form ist.
Herstellungsmethoden
- Synthesewege für Buphedron umfassen chemische Umwandlungen von Vorläuferverbindungen.
- Industrielle Produktionsmethoden sind nicht umfassend dokumentiert, aber die Laborsynthese umfasst typischerweise reduktive Aminierung oder andere synthetische Wege.
Wissenschaftliche Forschungsanwendungen
- Buphedron hat nur begrenzte dokumentierte Forschungsanwendungen.
- In der Chemie dient es als Modellverbindung zur Untersuchung von Cathinonen und deren Reaktivität.
- In der Biologie und Medizin wurden seine Auswirkungen auf Neurotransmittersysteme und Verhalten untersucht.
- Industrielle Anwendungen sind aufgrund seines kontrollierten Status rar.
Wirkmechanismus
- Buphedron wirkt in erster Linie als Stimulans, indem es die Freisetzung von Dopamin aus Nervenendungen im Gehirn potenziert.
- Seine molekularen Ziele und Wege umfassen Wechselwirkungen mit Dopaminrezeptoren und -transportern.
Wirkmechanismus
Target of Action
Buphedrone (Hydrochloride), also known as 2-(Methylamino)-1-phenylbutan-1-one;hydrochloride, primarily targets the dopaminergic nerve terminals in the brain . It potentiates the release of dopamine, a neurotransmitter that plays several important roles in the brain and body .
Mode of Action
Buphedrone increases spontaneous rodent locomotor activity by interacting with its primary target, the dopaminergic nerve terminals . This interaction results in the potentiation of dopamine release, leading to increased activity .
Biochemical Pathways
It is known that the compound is related to the naturally occurring compounds cathinone and cathine . It is also related to methamphetamine, differing by the β-ketone substituent (at the β-carbon) and an ethyl group replacing the methyl group at the carbon at the α-position relative to the amine .
Pharmacokinetics
It is known that buphedrone can be administered through various routes including vaporization, insufflation, intravenous injection, intramuscular injection, orally, and rectally . The compound is excreted in urine .
Result of Action
The action of Buphedrone leads to a range of effects. It causes appetite suppression and a potentially dangerous effect of decreasing the subjective feeling of thirst . The effects of Buphedrone have also been compared to methamphetamine, with more euphoria and less physical stimulation . Most commonly reported effects include elevated mood, euphoria, increased alertness, increased heart rate, talkativeness, increased empathy and sense of communication, increased sex drive, restlessness, insomnia, and increased motivation .
Vorbereitungsmethoden
- Synthetic routes for buphedrone involve chemical transformations from precursor compounds.
- Industrial production methods are not widely documented, but laboratory synthesis typically includes reductive amination or other synthetic pathways.
Analyse Chemischer Reaktionen
- Buphedron kann verschiedene Reaktionen eingehen, darunter Oxidation, Reduktion und Substitution.
- Häufige Reagenzien und Bedingungen hängen vom jeweiligen Reaktionstyp ab.
- Zu den wichtigsten gebildeten Produkten gehören Derivate von Buphedron mit modifizierten funktionellen Gruppen.
Vergleich Mit ähnlichen Verbindungen
- Die Einzigartigkeit von Buphedron liegt in seinen spezifischen strukturellen Merkmalen, die es von anderen Cathinonen unterscheiden.
- Ähnliche Verbindungen sind Pentedron und 4-Methylbuphedron.
Eigenschaften
IUPAC Name |
2-(methylamino)-1-phenylbutan-1-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-3-10(12-2)11(13)9-7-5-4-6-8-9;/h4-8,10,12H,3H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJQBARDMJLAIJX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)C1=CC=CC=C1)NC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
166593-10-8 |
Source


|
| Record name | 166593-10-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








